(S)-ethyl 6-fluorochroman-2-carboxylate

Nebivolol synthesis β₁-adrenoceptor antagonist Chiral intermediate

(S)-Ethyl 6-fluorochroman-2-carboxylate (CAS 1335103-90-6, C₁₂H₁₃FO₃, MW 224.23) is the (S)-configured enantiomer of the ethyl ester of 6-fluorochroman-2-carboxylic acid. It belongs to the chroman-2-carboxylate class, a scaffold foundational to multiple pharmaceuticals including the third-generation β₁-selective adrenergic blocker nebivolol, the aldose reductase inhibitor fidarestat, and the 5-HT₁A agonist repinotan.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
Cat. No. B13035137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ethyl 6-fluorochroman-2-carboxylate
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2=C(O1)C=CC(=C2)F
InChIInChI=1S/C12H13FO3/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)16-11/h4,6-7,11H,2-3,5H2,1H3/t11-/m0/s1
InChIKeyXLTYRVHHKJREDL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl 6-Fluorochroman-2-Carboxylate: Chiral Chroman Intermediate Sourcing Guide for Nebivolol and Bioactive Chroman Synthesis


(S)-Ethyl 6-fluorochroman-2-carboxylate (CAS 1335103-90-6, C₁₂H₁₃FO₃, MW 224.23) is the (S)-configured enantiomer of the ethyl ester of 6-fluorochroman-2-carboxylic acid . It belongs to the chroman-2-carboxylate class, a scaffold foundational to multiple pharmaceuticals including the third-generation β₁-selective adrenergic blocker nebivolol, the aldose reductase inhibitor fidarestat, and the 5-HT₁A agonist repinotan [1]. The compound bears three critical structural features: a 6-fluoro substituent on the chroman ring, a C-2 carboxylate esterified as the ethyl ester, and a defined (S) absolute configuration at the C-2 stereogenic center [2]. These features are not interchangeable—each carries quantifiable consequences for downstream synthetic utility, enantiomeric purity, and pharmacological outcome [3].

Why (S)-Ethyl 6-Fluorochroman-2-Carboxylate Cannot Be Replaced by Its Racemate, (R)-Enantiomer, or Non-Fluorinated Chroman Analogs


Three structural determinants of (S)-ethyl 6-fluorochroman-2-carboxylate preclude generic substitution. First, the (S) absolute configuration at C-2 stereochemically predetermines the downstream enantiomeric identity of nebivolol: the (S)-ester leads to d-nebivolol [(S,R,R,R)-nebivolol], whose β₁-adrenoceptor blocking potency exceeds that of l-nebivolol (derived from the (R)-ester) by a factor of >1,000 [1]. Second, the 6-fluoro substituent is pharmacophoric; desfluorinated nebivolol isomers are characterized as controlled impurities rather than active species [2]. Third, the ethyl ester moiety is explicitly designated in the Menarini patent as the preferred substrate among C₁–C₅ alkyl esters for the Ophiostoma esterase-catalyzed enantioselective hydrolysis that constitutes the pivotal industrial resolution step [3]. Procuring the racemate, the (R)-enantiomer, a methyl ester, or a non-fluorinated chroman forces the user either to accept a downstream stereochemical mismatch, to re-resolve the material at a yield penalty of ≥50%, or to introduce a structural impurity that must be analytically controlled.

(S)-Ethyl 6-Fluorochroman-2-Carboxylate: Comparator-Anchored Quantitative Differentiation Evidence


C-2 Stereochemistry Determines 1,000-Fold Difference in β₁-Adrenoceptor Blocker Potency

The (S) configuration at the chroman C-2 position of the ethyl ester is the mandatory stereochemical precursor for constructing d-nebivolol [(S,R,R,R)-nebivolol], the enantiomer that carries the β₁-adrenoceptor blocking activity of the antihypertensive drug nebivolol. In a direct head-to-head pharmacological comparison in the pithed normotensive rat model, d-nebivolol exhibited a threshold β₁-blocking concentration of 10⁻⁸ mol/kg, whereas l-nebivolol (derived from the (R)-configured ester) required a 1,000-fold higher dose (threshold 10⁻⁵ mol/kg) to produce comparable β₁-adrenoceptor antagonism [1]. This eudismic ratio is corroborated by independent FDA prescribing information stating that d-nebivolol's beta receptor affinity is >1,000-fold higher than l-nebivolol [2]. The (S)-ethyl ester is thus not merely a chiral preference but a configurational gatekeeper: procurement of the (R)-enantiomer or racemate introduces an enantiomer whose downstream pharmacological target engagement is at least three orders of magnitude weaker.

Nebivolol synthesis β₁-adrenoceptor antagonist Chiral intermediate Enantiomeric pharmacology

(S)-Enantiomer Achieves Higher Enantiomeric Excess (ee 99%) Compared with Prior-Art Chemical Resolution (ee 90.72%)

The procurement value of (S)-ethyl 6-fluorochroman-2-carboxylate is directly tied to the enantiomeric purity of its precursor acid, (S)-6-fluorochroman-2-carboxylic acid (FCCA). The prior-art commercial resolution method—Ophiostoma novo-ulmi esterase-catalyzed hydrolysis of racemic ethyl 6-fluorochroman-2-carboxylate as reported in EP2646426—yields (R)-FCCA with an enantiomeric excess of only 90.72% at a conversion of 50.28%, and the (S)-enantiomer was not accessible by this route [1]. In contrast, the EstS/EstR two-esterase sequential resolution system reported in CN114150036B and Green Chemistry (2022) produces (S)-FCCA with an ee value of 99% and conversion >46%, representing an 8.28 percentage-point improvement in enantiomeric purity over the prior-art method [1][2]. Under optimized toluene/aqueous biphasic conditions at 30 °C and pH 7.0, the EstS-catalyzed resolution of racemic methyl 6-fluorochroman-2-carboxylate achieves (S)-FCCA with ee of 99.0% at 46.6% conversion [1]. In the ten-batch sequential resolution protocol, cumulative (S)-FCCA output reached 229.3 mM with 96.9% ee [3]. The (S)-ethyl ester, when sourced from material resolved by the EstS/EstR method rather than the Ophiostoma method, reduces the burden of diastereomeric impurity carry-through into the final API.

Enzymatic resolution Enantiomeric excess Chiral purity 6-Fluorochroman-2-carboxylic acid

Ethyl Ester Is the Patent-Designated Preferred Substrate for the Industrial Enzymatic Resolution Step

The Menarini patent (US 9,090,922), which describes the industrial process for nebivolol synthesis featuring enzymatic resolution of the chroman ester precursor, explicitly designates the ethyl ester as the preferred R₁ group among all C₁–C₅ linear and branched alkyl esters. The claims state that R₁ is selected from methyl, ethyl, propyl, isopropyl, butyl, sec-butyl, tert-butyl, amyl, and tert-amyl, 'preferably from methyl, ethyl, propyl and even more preferably from an ethyl group' [1]. The patent further specifies that the Ophiostoma novo-ulmi esterase-catalyzed hydrolysis selectively converts the (R)-enantiomer of the ethyl ester to (R)-6-fluorochroman-2-carboxylic acid while leaving the (S)-ethyl ester unhydrolyzed, enabling direct recovery of the target (S)-ester with an enantiomeric excess >70% [2]. In contrast, the methyl ester, while also usable, is not the preferred embodiment and is associated with different kinetic parameters in the biphasic resolution system: the EstS/EstR system using methyl ester in toluene achieves (S)-FCCA with 46.6% conversion and 99% ee, whereas the same system with isopropyl alcohol as organic solvent yields only 65.3% conversion with a dramatically lower ee of 21.3% [3]. The ethyl ester thus occupies a kinetically validated sweet spot between the more rapidly hydrolyzed methyl ester and the sterically hindered higher alkyl esters.

Enzymatic resolution Ophiostoma esterase Substrate specificity Process chemistry

LogP of 2.08 Enables Predictable Organic-Phase Processability Relative to the Free Acid

The ethyl ester form confers a measured octanol–water partition coefficient (LogP) of 2.08 on 6-fluorochroman-2-carboxylate . This LogP value places the compound firmly in the range compatible with toluene-based biphasic enzymatic resolution systems, where toluene (LogP = 2.5) is the empirically optimal organic solvent for the EstS/EstR resolution process—achieving 46.6% conversion with 99.0% ee, compared with more polar solvents such as isopropyl alcohol (LogP = 0.38) which yield only 21.3% ee [1]. In contrast, the free acid form, (S)-6-fluorochroman-2-carboxylic acid, is substantially more hydrophilic and distributes preferentially into the aqueous phase, requiring additional activation (e.g., conversion to a mixed anhydride with ethyl chloroformate at −15 to −30 °C prior to downstream reactions such as diazomethane treatment for chain extension) [2]. The ethyl ester thus presents a dual advantage: it partitions into the organic phase of biphasic resolution systems for facile product recovery, and it serves as a directly reactive substrate for C–C bond-forming transformations (e.g., sulfoxonium ylide formation or LiCH₂Cl treatment for α-chloroketone synthesis) without the intervening activation step required by the free acid [3].

Lipophilicity Biphasic processing Process chemistry Physicochemical property

(S)-Ethyl 6-Fluorochroman-2-Carboxylate: Evidence-Backed Procurement and Application Scenarios


GMP-Compliant Synthesis of (S,R,R,R)-Nebivolol (d-Nebivolol) as the Pharmacologically Active Enantiomer

Procurement of (S)-ethyl 6-fluorochroman-2-carboxylate with enantiomeric purity ≥99% ee is the entry point for the industrial synthesis of d-nebivolol, the enantiomer carrying the β₁-adrenoceptor blocking activity [1]. The Menarini process uses this ester as the direct substrate for Ophiostoma esterase-catalyzed enantioselective hydrolysis, selectively removing any residual (R)-enantiomer contamination to the corresponding acid while preserving the (S)-ester for subsequent conversion to the (S)-6-fluoro-2-(oxiran-2-yl)chroman epoxide intermediate [2]. The d-nebivolol enantiomer subsequently obtained exhibits β₁ receptor affinity >1,000-fold higher than l-nebivolol, and a cumulative six-step synthesis from the ester has been reported to yield (+)-nebivolol in 32% overall yield with >99% ee [3]. This scenario is incompatible with the racemic ester, which would require additional preparative HPLC separation of diastereoisomeric epoxide pairs, discarding approximately 50% of material [2].

Enzymatic Resolution Process Development and Biocatalyst Screening Using a Defined Chiral Substrate

The ethyl ester form has been validated as the kinetically preferred substrate in the industrial Ophiostoma esterase resolution, and the compound serves as a benchmark substrate for screening novel esterases and lipases targeting enantioselective hydrolysis of chroman-2-carboxylates [1]. In the EstS/EstR two-enzyme sequential resolution system, comparative data across solvent systems (toluene, n-hexane, isopropyl alcohol, n-heptane, isooctane) established that the ethyl ester's LogP of 2.08 positions it optimally for toluene-based biphasic systems achieving 99% ee, while more polar solvents degrade enantioselectivity to as low as 21.3% ee [2]. This solvent-dependent enantioselectivity profile makes the compound a valuable probe substrate for process optimization in biphasic enzymatic resolution [2].

Chiral Chroman Building Block for 5-HT₁A Receptor Ligand Synthesis and Stereochemical SAR

The (S)-configured 6-fluorochroman-2-carboxylate scaffold is a key intermediate for constructing chiral 5-HT₁A receptor ligands, where the absolute configuration at C-2 significantly influences receptor binding affinity [1]. The Yasunaga et al. (J. Med. Chem., 1998) study on 6-fluorochroman derivatives as 5-HT₁A antagonists demonstrated that introduction of an optically active hydroxy moiety at the chroman C-4 position was effective in ameliorating receptor selectivity versus α₁-adrenergic and D₂-dopaminergic receptors [2]. The (S)-ethyl ester provides a configurationally defined starting point for elaborating such C-4-functionalized chroman derivatives with preserved stereochemical integrity at C-2 [1].

Nebivolol Impurity Reference Standard for Pharmaceutical Quality Control

(S)-Ethyl 6-fluorochroman-2-carboxylate is cataloged as Nebivolol Impurity 38, serving as a reference standard for HPLC-related substance analysis in nebivolol API quality control [1]. The compound is used to identify and quantify residual unreacted chroman ester intermediate in the final API. In the validated gradient HPLC method for nebivolol, the presence of this impurity must be controlled to below 0.1% in accordance with ICH guidelines [2]. Procurement of the (S)-ethyl ester in authenticated form with documented enantiomeric purity is therefore essential for analytical method validation, system suitability testing, and batch-release testing in GMP manufacturing environments.

Quote Request

Request a Quote for (S)-ethyl 6-fluorochroman-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.